Cas no 908563-68-8 (NSC49652)

NSC49652 structure
NSC49652 structure
Product Name:NSC49652
N.o CAS:908563-68-8
MF:C14H11NO2
MW:225.242643594742
CID:4659321
Update Time:2023-11-20

NSC49652 Propriedades químicas e físicas

Nomes e Identificadores

    • NSC49652
    • MLS000736655
    • (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
    • 1-(2-hydroxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
    • (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
    • [e]-1-(2-hydroxyphenyl)-3-pyridin-3-YLProp-2-en-1-one
    • HMS2885E03
    • SMR000528233
    • J3.571.934B
    • 1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propene-1-one
    • (E)-3-(3-Pyridyl)-1-(2-hydroxyphenyl)
    • (2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one (ACI)
    • (E)-1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)-2-propen-1-one
    • Inchi: 1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
    • Chave InChI: CRWNZUBUBIULHB-BQYQJAHWSA-N
    • SMILES: C(C1C=CC=CC=1O)(=O)/C=C/C1C=NC=CC=1

Propriedades Computadas

  • Massa Exacta: 225.079
  • Massa monoisotópica: 225.079
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 288
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 50.2

Propriedades Experimentais

  • Densidade: 1.241
  • Ponto de ebulição: 414.3°Cat760mmHg
  • Ponto de Flash: 204.4°C
  • Índice de Refracção: 1.661
  • PSA: 50.19000
  • LogP: 2.68330

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NSC49652 Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide ;  2 - 3 min, rt; 5 - 10 min, rt
Referência
Inhibitory kinetics of azachalcones and their oximes on mushroom tyrosinase: A facile solid-state synthesis
Radhakrishnan, Sini K.; Shimmon, Ronald G.; Conn, Costa; Baker, Anthony T., Chemistry & Biodiversity, 2016, 13(5), 531-538

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Referência
Convenient synthesis of flavanone derivatives via oxa-Michael addition using catalytic amount of aqueous cesium fluoride
Miura, Motofumi; Shigematsu, Karin; Toriyama, Masaharu; Motohashi, Shigeyasu, Tetrahedron Letters, 2021, 85,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 °C
Referência
Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines
Nie, Aihua; Wang, Jun; Huang, Ziwei, Journal of Combinatorial Chemistry, 2006, 8(5), 646-648

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 min; overnight, 0 - 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referência
Combinatorial synthesis, lead identification, and antitumor study of a chalcone-based positional-scanning library
Ullah, Ahsan; Ansari, Farzana Latif; Ihsan-ul-Haq; Nazir, Samina; Mirza, Bushra, Chemistry & Biodiversity, 2007, 4(2), 203-214

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referência
Azachalcones: A new class of potent polyphenol oxidase inhibitors
Radhakrishnan, Sini Karanayil; Shimmon, Ronald Gibrial; Conn, Costa; Baker, Anthony T., Bioorganic & Medicinal Chemistry Letters, 2015, 25(8), 1753-1756

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 min, 0 - 5 °C
1.2 20 h, rt
1.3 Reagents: Acetic acid ;  pH 6, rt
Referência
Thallium(III) p-tosylate (TTS) mediated oxidative rearrangement of 2-naphthyl and 2-heteroarylchromanones
Kurapati, Chidvilas; Muthukrishnan, M.; Singh, Om V.; Gundla, Rambabu, Indian Journal of Chemistry (2022-), 2022, 61(9), 923-927

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 min, rt → 5 °C
1.2 20 h, rt
Referência
Thallium(III) p-tosylate-mediated oxidative [1,2] rearrangement of 2-naphthyl and 2-heteroarylchromanones
Kurapati, Chidvilas; Muthukrishnan, Murugan; Singh, Om V.; Gundla, Rambabu, Journal of Heterocyclic Chemistry, 2022, 59(1), 172-177

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 - 10 °C; 60 min, 5 - 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referência
Synthesis and selective cytotoxic activities on rhabdomyosarcoma and noncancerous cells of some heterocyclic chalcones
Do, Tuong-Ha; Nguyen, Dai-Minh; Truong, Van-Dat; Do, Thi-Hong-Tuoi; Le, Minh-Tri; et al, Molecules, 2016, 21(3), 329/1-329/10

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
Referência
Ru, Rh and Ir metal complexes of pyridyl chalcone derivatives: Their potent antibacterial activity, comparable cytotoxicity potency and selectivity to cisplatin
Dkhar, Lincoln; Banothu, Venkanna; Pinder, Emma; Phillips, Roger M.; Kaminsky, Werner; et al, Polyhedron, 2020, 185,

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Microwave assisted synthesis of 2'-/3'-azaflavones/azaflavonones and their N-alkyl derivatives
Yasar, Ahmet; Ulas, Nevin; Yildirim, Sercan, Organic Communications, 2016, 9(4), 73-81

NSC49652 Raw materials

NSC49652 Preparation Products

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